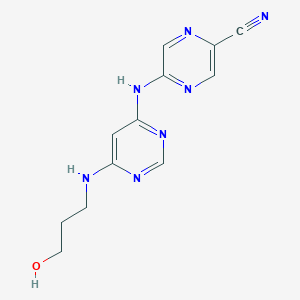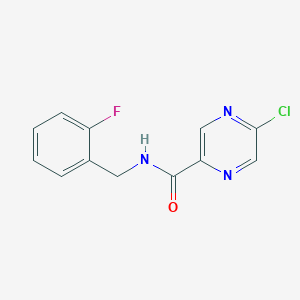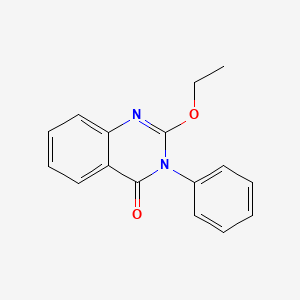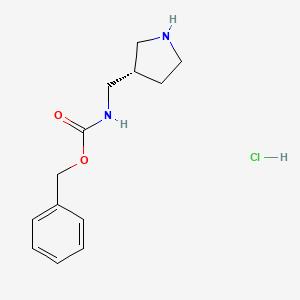
6-Butoxy-3-chloropicolinimidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Butoxy-3-chloropicolinimidamide hydrochloride is a chemical compound with the molecular formula C10H15Cl2N3O and a molecular weight of 264.15 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butoxy-3-chloropicolinimidamide hydrochloride typically involves the reaction of 3-chloropicolinic acid with butanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk synthesis techniques. These methods often utilize large-scale reactors and continuous flow processes to achieve high yields and purity. The compound is then purified through crystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
6-Butoxy-3-chloropicolinimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pH levels to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted picolinimidamides, amine derivatives, and oxides. These products are often used as intermediates in the synthesis of more complex molecules .
Applications De Recherche Scientifique
6-Butoxy-3-chloropicolinimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in biochemical assays to study enzyme interactions and inhibition.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Butoxy-3-chloropicolinimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(Tert-butoxy)-3-chloropicolinimidamide hydrochloride
- 6-Butoxy-3-chloropyridine-2-carboximidamide
Uniqueness
6-Butoxy-3-chloropicolinimidamide hydrochloride is unique due to its specific butoxy and chloropicolinimidamide functional groups. These groups confer distinct chemical properties, making the compound suitable for specialized applications in research and industry .
Propriétés
Numéro CAS |
1179361-91-1 |
|---|---|
Formule moléculaire |
C10H15Cl2N3O |
Poids moléculaire |
264.15 g/mol |
Nom IUPAC |
6-butoxy-3-chloropyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C10H14ClN3O.ClH/c1-2-3-6-15-8-5-4-7(11)9(14-8)10(12)13;/h4-5H,2-3,6H2,1H3,(H3,12,13);1H |
Clé InChI |
JADRTOGKKFEVIT-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=NC(=C(C=C1)Cl)C(=N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)benzaldehyde](/img/structure/B11851074.png)






![4-Imino-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11851123.png)


![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(1-naphthalenyl)-](/img/structure/B11851140.png)

